

## Ynamide-Based Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols

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#### Introduction

Ynamides have emerged as powerful and versatile building blocks in modern organic synthesis, particularly for the construction of nitrogen-containing heterocycles.[1][2] Their unique electronic properties, characterized by a polarized carbon-carbon triple bond adjacent to a nitrogen atom bearing an electron-withdrawing group, render them susceptible to a variety of transformations, including pericyclic reactions, transition metal-catalyzed cyclizations, and radical processes.[1][3] This unique reactivity allows for the rapid assembly of complex molecular architectures from relatively simple precursors, making ynamide chemistry a valuable tool in medicinal chemistry and drug discovery, where nitrogen heterocycles are prevalent scaffolds.[4]

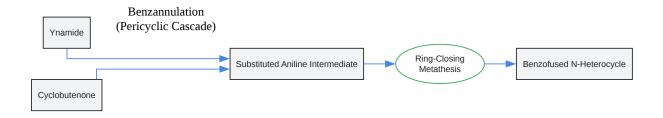
These application notes provide an overview of key synthetic strategies utilizing ynamides for the synthesis of diverse nitrogen-containing heterocyclic systems. Detailed protocols for selected transformations are provided to facilitate their implementation in a research setting.

## I. Tandem Ynamide Benzannulation/Ring-Closing Metathesis for Benzofused N-Heterocycles



A particularly elegant and powerful strategy for the synthesis of highly substituted benzofused nitrogen heterocycles is the tandem sequence of a ynamide benzannulation followed by ring-closing metathesis (RCM).[1] This approach, developed by Danheiser and coworkers, allows for the convergent assembly of complex polycyclic systems.[5]

The overall transformation can be visualized as a two-stage process. The first stage involves the reaction of a cyclobutenone with an ynamide, which proceeds through a cascade of four pericyclic reactions to generate a highly substituted aniline derivative.[1] In the second stage, a ring-closing metathesis reaction is employed to construct the nitrogen-containing ring, leading to the formation of dihydroquinolines, benzazepines, and benzazocines.[1]



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**Figure 1:** Workflow for Benzannulation/RCM.

#### **Quantitative Data for Ynamide Benzannulation/RCM**

The following table summarizes the yields for the two-step synthesis of various benzofused nitrogen heterocycles.



Entry	Ynamide Substrate	Cyclobuten one Substrate	Product	Benzannula tion Yield (%)	RCM Yield (%)
1	N-allyl-N- tosyl-1- propyn-1- amine	3- propylcyclobu tenone	1-tosyl-2,3- dihydro-4- propylquinolin e	85	92
2	N-(but-3-en- 1-yl)-N-tosyl- 1-propyn-1- amine	3- phenylcyclob utenone	1-tosyl- 2,3,4,5- tetrahydro- 1H- benzo[b]azep ine	78	88
3	N-(pent-4-en- 1-yl)-N-tosyl- 1-propyn-1- amine	3- methylcyclob utenone	6,7,8,9- tetrahydro- 5H- benzo[b]azoci n-5-one	81	85

Data compiled from representative examples in the literature.

## **Experimental Protocol: Synthesis of a Dihydroquinoline Derivative**

Step 1: Ynamide Benzannulation

- Materials:
  - N-allyl-N-tosyl-1-propyn-1-amine (1.0 mmol, 1.0 equiv)
  - 3-propylcyclobutenone (1.2 mmol, 1.2 equiv)
  - Anhydrous toluene (10 mL)
- Procedure:



- To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-allyl-N-tosyl-1-propyn-1-amine and 3-propylcyclobutenone.
- Add anhydrous toluene via syringe.
- Heat the reaction mixture to reflux (110 °C) and stir for 1-2 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the substituted aniline intermediate.

#### Step 2: Ring-Closing Metathesis

- Materials:
  - Substituted aniline intermediate from Step 1 (1.0 mmol, 1.0 equiv)
  - Grubbs' second-generation catalyst (0.05 mmol, 5 mol%)
  - Anhydrous dichloromethane (DCM) (100 mL)

#### Procedure:

- In a separate oven-dried flask, dissolve the substituted aniline intermediate in anhydrous DCM.
- Add Grubbs' second-generation catalyst to the solution.
- Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
- Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
- Concentrate the reaction mixture under reduced pressure.



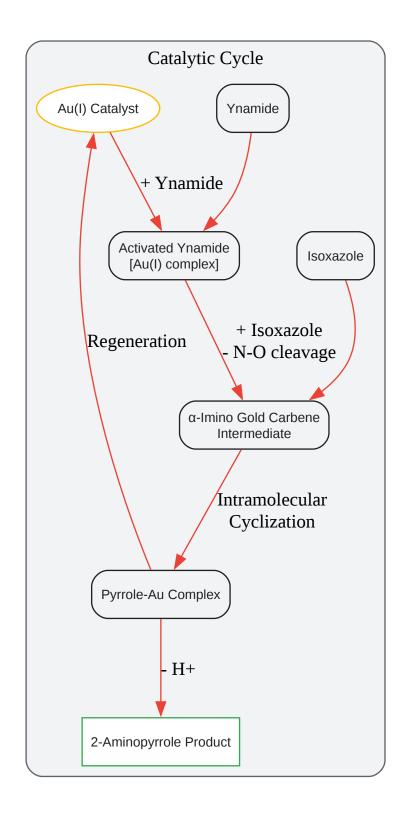
 Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final dihydroquinoline product.

# II. Gold-Catalyzed [3+2] Cycloaddition of Ynamides with Isoxazoles

Gold catalysts have proven to be exceptionally effective in activating the triple bond of ynamides towards nucleophilic attack, enabling a wide range of cyclization reactions.[6][7] One such powerful transformation is the formal [3+2] cycloaddition of ynamides with isoxazoles to produce highly substituted 2-aminopyrroles.[8][9] This reaction proceeds through the formation of an  $\alpha$ -imino gold carbene intermediate.[8]

The catalytic cycle is initiated by the coordination of the gold(I) catalyst to the ynamide, which enhances its electrophilicity. Nucleophilic attack by the isoxazole nitrogen onto the activated alkyne, followed by cleavage of the N-O bond, generates the key  $\alpha$ -imino gold carbene. Subsequent intramolecular cyclization and protodeauration furnish the pyrrole product and regenerate the gold catalyst.





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Figure 2: Catalytic Cycle for Gold-Catalyzed [3+2] Cycloaddition.

### Quantitative Data for Gold-Catalyzed [3+2] Cycloaddition



Entry	Ynamide Substituent (R1)	Isoxazole Substituent (R2)	Catalyst Loading (mol%)	Yield (%)
1	Phenyl	3,5-Dimethyl	5	92
2	n-Butyl	3-Phenyl-5- methyl	5	85
3	Cyclohexyl	3,5-Diphenyl	2	95
4	Benzyl	3-Ethyl-5-methyl	5	88

Data represents typical yields for this transformation.

## Experimental Protocol: Synthesis of a 2-Aminopyrrole Derivative

- Materials:
  - Ynamide (0.2 mmol, 1.0 equiv)
  - Isoxazole (0.3 mmol, 1.5 equiv)
  - (IPr)AuCl (0.01 mmol, 5 mol%)
  - AgSbF6 (0.01 mmol, 5 mol%)
  - Anhydrous 1,2-dichloroethane (DCE) (2.0 mL)
- Procedure:
  - To an oven-dried Schlenk tube, add (IPr)AuCl and AgSbF6.
  - Evacuate and backfill the tube with argon three times.
  - Add anhydrous DCE and stir the mixture at room temperature for 10 minutes.
  - Add the ynamide and the isoxazole to the reaction mixture.



- Stir the reaction at 60 °C for 12-24 hours, monitoring by TLC.
- After completion, cool the reaction to room temperature and filter through a short pad of Celite, washing with DCM.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the desired 2-aminopyrrole.

### **III. Radical Cyclization of Ynamides**

Radical reactions offer a complementary approach to the synthesis of nitrogen heterocycles from ynamides.[10] These reactions often proceed under mild conditions and are tolerant of a wide range of functional groups. A common strategy involves the generation of a radical species that undergoes an intramolecular cyclization onto the ynamide triple bond.

For instance, N-iodopropyl-substituted ynamides can undergo a radical cyclization upon treatment with a radical initiator, such as AIBN, and a radical mediator, like tributyltin hydride, to afford 2-arylidenepyrrolidines in a highly regio- and stereoselective manner.[10]



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Figure 3: General Mechanism for Radical Cyclization.

### Quantitative Data for Radical Cyclization of Ynamides



Entry	Ynamide Substituent (Aryl)	Ring Size	Yield (%)
1	Phenyl	5 (Pyrrolidine)	85
2	4-Methoxyphenyl	5 (Pyrrolidine)	92
3	4-Chlorophenyl	6 (Piperidine)	78
4	2-Naphthyl	7 (Azepane)	75

Yields are representative for the formation of the corresponding exocyclic enamides.

# Experimental Protocol: Synthesis of a 2-Arylidenepyrrolidine

- Materials:
  - N-(3-iodopropyl)-N-tosyl-ynamide (0.25 mmol, 1.0 equiv)
  - Tributyltin hydride (Bu3SnH) (0.3 mmol, 1.2 equiv)
  - Azobisisobutyronitrile (AIBN) (0.025 mmol, 10 mol%)
  - Anhydrous toluene (5 mL)

#### Procedure:

- To a solution of the N-(3-iodopropyl)-N-tosyl-ynamide in anhydrous toluene, add AIBN.
- Heat the solution to 80 °C.
- Add a solution of tributyltin hydride in anhydrous toluene dropwise over 1 hour using a syringe pump.
- Stir the reaction mixture at 80 °C for an additional 2-4 hours, until the starting material is consumed (monitored by TLC).
- Cool the reaction to room temperature and concentrate under reduced pressure.



 Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the 2-arylidenepyrrolidine.

#### Conclusion

The methodologies presented herein highlight the versatility of ynamides as synthons for the construction of a wide array of nitrogen-containing heterocycles. The tandem benzannulation/RCM strategy provides an efficient route to complex benzofused systems, while transition metal catalysis, particularly with gold, enables novel cycloaddition pathways. Furthermore, radical cyclizations offer a complementary and mild approach to these valuable scaffolds. The detailed protocols and quantitative data provided are intended to serve as a practical guide for researchers in academic and industrial settings, facilitating the exploration and application of ynamide chemistry in their synthetic endeavors.

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